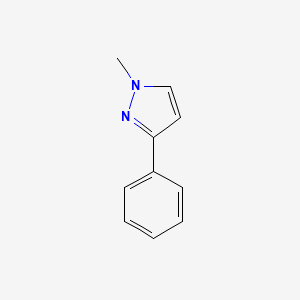

1-Methyl-3-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQUNJMVAKJGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188200 | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-26-1 | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-3-phenyl-1H-pyrazole chemical properties

This guide provides a rigorous technical analysis of 1-Methyl-3-phenyl-1H-pyrazole , a distinct heteroaromatic scaffold often confused with its isomer (1-methyl-5-phenylpyrazole) or its oxidized derivative (Edaravone/pyrazolone).

Technical Profile: this compound

CAS Registry Number: 1128-54-7 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol IUPAC Name: this compound[1][2]

Part 1: Structural & Electronic Architecture

The this compound system is defined by a rigid five-membered aromatic ring containing two adjacent nitrogen atoms. Unlike unsubstituted pyrazoles, the N1-methylation "locks" the tautomeric equilibrium, creating a fixed dipole and distinct steric environment.

Isomeric Distinction (The Critical Quality Attribute)

The most common synthetic failure mode is the inadvertent production of the 1,5-isomer (1-methyl-5-phenyl-1H-pyrazole, CAS 3347-62-4). Distinguishing these isomers is critical for structure-activity relationship (SAR) integrity.

| Feature | 1-Methyl-3-phenyl (Target) | 1-Methyl-5-phenyl (Impurity) |

| Steric Environment | N-Methyl group is remote from the phenyl ring. | N-Methyl group is adjacent to the phenyl ring. |

| NOE Signal (NMR) | Absent between N-Me and Ph-ortho protons. | Strong NOE between N-Me and Ph-ortho protons. |

| C5-H Shift | Deshielded (~7.4 ppm), adjacent to N1. | Substituted (Phenyl).[1][3][4][5][6][7] |

| Dipole Moment | Higher (vectors reinforce). | Lower (vectors partially oppose). |

Electronic Map

-

N1 (Pyrrole-like): Electron donor via resonance; site of methylation.

-

N2 (Pyridine-like): Basic site (pKa ~2.0–2.5 for conjugate acid); hydrogen bond acceptor.

-

C4 (Nucleophilic): High electron density; primary site for Electrophilic Aromatic Substitution (EAS).

-

C5 (Acidic): The proton at C5 is the most acidic ring proton due to the inductive effect of the adjacent N1, making it the site for lithiation.

Part 2: Synthetic Routes & Regiocontrol

Achieving high regioselectivity for the 1,3-isomer over the thermodynamically often-favored 1,5-isomer requires controlling the initial nucleophilic attack of methylhydrazine.

The "Gold Standard" Enaminone Route

Direct condensation of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) often yields mixtures. The use of an enaminone precursor directs the regioselectivity by differentiating the electrophilicity of the carbonyl and the

Mechanism:

-

Precursor Synthesis: Reaction of acetophenone with DMF-DMA yields 3-(dimethylamino)-1-phenyl-2-propen-1-one.

-

Cyclization: Methylhydrazine reacts with the enaminone. The more nucleophilic terminal nitrogen (

) attacks the hard electrophile (carbonyl), while the internal nitrogen (-

Note: Solvent polarity can invert this preference. In protic solvents, the 1,3-isomer is generally favored via initial attack at the

-carbon by the secondary amine of methylhydrazine (Michael addition-elimination).

-

Caption: Regioselective synthesis via enaminone intermediate favors the 1,3-isomer.

Experimental Protocol: Regioselective Synthesis

-

Enaminone Formation: Reflux acetophenone (10 mmol) with

-dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol) in toluene for 12 hours. Evaporate volatiles to obtain the crude enaminone (yellow solid). -

Cyclization: Dissolve the crude enaminone in absolute ethanol (20 mL). Add methylhydrazine (11 mmol) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: The residue is purified by flash column chromatography (Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer (if present) due to higher polarity.

-

Validation: Confirm structure via NOE NMR (absence of interaction between N-Me and Ph).

Part 3: Reactivity Profile & Functionalization

The 1-methyl-3-phenylpyrazole scaffold offers two distinct vectors for diversification: Electrophilic Aromatic Substitution (EAS) at C4 and Directed Lithiation at C5.

C4-Functionalization (Electrophilic Attack)

The C4 position is the most electron-rich site. Standard EAS reactions proceed with high yield.

-

Bromination: NBS (N-bromosuccinimide) in DMF or Acetonitrile at RT yields 4-bromo-1-methyl-3-phenylpyrazole.

-

Nitration:

yields the 4-nitro derivative.

C5-Functionalization (Lithiation)

The C5 proton is the most acidic (

-

Warning: The N-methyl group can undergo lateral lithiation (deprotonation of the methyl group itself) under certain conditions, but C5-lithiation is thermodynamically preferred in THF at -78°C.

Caption: Divergent reactivity map showing C4 (EAS) and C5 (Lithiation/C-H Activation) pathways.

Part 4: Physical & Spectroscopic Data

Summary Table

| Property | Value / Characteristic |

| Physical State | Low-melting solid or viscous oil (MP: 26–29°C). |

| Solubility | Soluble in DCM, MeOH, DMSO, THF. Insoluble in water.[8] |

| pKa (Conj. Acid) | ~2.2 (Pyridinic nitrogen N2). |

| UV | ~250 nm (MeOH). |

NMR Diagnostic Data (CDCl₃, 400 MHz)

- 3.95 ppm (s, 3H): N-Methyl group.

- 6.55 ppm (d, J=2.3 Hz, 1H): C4-H.

- 7.35 ppm (d, J=2.3 Hz, 1H): C5-H (Downfield due to N1).

- 7.30–7.80 ppm (m, 5H): Phenyl protons.

-

NOE: Irradiation of the methyl signal (3.95 ppm) shows NO enhancement of the phenyl protons, confirming the 1,3-regioisomer.

References

-

Regioselective Synthesis: Al-Mulla, A. Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles.[9]

-

Lithiation Studies: Begtrup, M. et al. Regioselectivity in lithiation of 1-methylpyrazole.

-

Direct Arylation: Doucet, H. et al. Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole.[10][10]

-

Structural Data: PubChem Compound Summary for CID 70783, 3-Methyl-1-phenyl-1H-pyrazole.

Sources

- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole with Aryl Bromides / Synthesis, 2011 [sci-hub.jp]

Technical Monograph: 1-Methyl-3-phenyl-1H-pyrazole

The following is an in-depth technical guide on 1-Methyl-3-phenyl-1H-pyrazole , structured for researchers and drug development professionals.

CAS Number: 3463-26-1 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol

Executive Summary

This compound is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its isomer 1-methyl-5-phenylpyrazole. It serves as a critical pharmacophore in the development of small-molecule inhibitors for kinases (e.g., p38 MAPK, Src), GPCR ligands, and agrochemicals. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis strategies, and handling protocols, addressing the common challenge of distinguishing and separating it from its regioisomers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Data Table

| Property | Specification | Notes |

| CAS Number | 3463-26-1 | Distinct from 1-methyl-5-phenyl (3463-27-2) |

| IUPAC Name | This compound | |

| Appearance | Viscous liquid or low-melting solid | Tendency to supercool; crystallizes upon standing at low temp.[1][2] |

| Boiling Point | 280.5°C (at 760 mmHg) | Predicted value; distills under high vacuum. |

| Density | 1.04 g/cm³ | |

| LogP | ~2.3 | Lipophilic scaffold, suitable for CNS penetration. |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Poorly soluble in water. |

Spectroscopic Characterization (Diagnostic)

Accurate identification relies on distinguishing the 1,3-isomer from the 1,5-isomer using NMR.

-

¹H NMR (400 MHz, CDCl₃):

- 3.94 (s, 3H, N-CH₃): The N-methyl singlet is diagnostic. In the 1,5-isomer, this peak often shifts upfield due to shielding by the adjacent phenyl ring.

- 6.58 (d, J = 2.3 Hz, 1H, H-4): The proton at position 4.

- 7.38 (d, J = 2.3 Hz, 1H, H-5): The proton at position 5 is more deshielded than H-4 due to proximity to the nitrogen lone pair.

- 7.25–7.80 (m, 5H, Ph): Phenyl protons.

-

¹³C NMR (100 MHz, CDCl₃):

-

Distinctive pyrazole carbons: C3 (~150 ppm), C5 (~130 ppm), C4 (~105 ppm).

-

N-Methyl carbon: ~39.0 ppm.

-

Synthesis & Manufacturing: The Regioselectivity Challenge

The primary challenge in synthesizing CAS 3463-26-1 is controlling regioselectivity. The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles often yields a mixture of 1-methyl-3-phenyl (Target) and 1-methyl-5-phenyl (Impurity).

Strategic Analysis of Routes

-

Route A: Direct Methylation (Non-Selective)

-

Method: Alkylation of 3-phenyl-1H-pyrazole using MeI/NaH.

-

Outcome: Mixture of 1,3- and 1,5-isomers (approx. 1:1 to 6:4 ratio). Requires difficult chromatographic separation.

-

Verdict:Not Recommended for high-purity needs.

-

-

Route B: Enaminone Cyclization (Regio-Controlled)

-

Method: Reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylhydrazine.

-

Mechanism:[3][4] The reaction kinetics depend on solvent and pH. In protic solvents (EtOH), the more nucleophilic internal nitrogen of methylhydrazine attacks the

-carbon of the enaminone, favoring the 1-methyl-5-phenyl isomer. However, under controlled acidic conditions or specific solvent systems, the 1-methyl-3-phenyl isomer can be enriched, though 1,5-isomer formation is thermodynamically favored in many cyclizations. -

Verdict:Preferred due to cleaner crude profiles, but requires rigorous purification.

-

Synthesis Pathway Visualization

The following diagram illustrates the Enaminone Route and the critical divergence point for regioselectivity.

Caption: Synthesis pathway via enaminone showing the divergence of regioisomers based on nucleophilic attack trajectory.

Experimental Protocol: Enaminone Route

Objective: Synthesis of this compound with high isomeric purity.

Reagents[4][11][12][13]

-

Acetophenone (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

-

Methylhydrazine (1.2 equiv)

-

Ethanol (Absolute)

-

Silica Gel (Type 60, 230-400 mesh)

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

-

Charge a round-bottom flask with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

-

Heat the mixture to reflux (100–110°C) for 12–16 hours under nitrogen.

-

Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a lower Rf yellow spot (Enaminone).

-

Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (usually a yellow/orange solid) can be used directly or recrystallized from hexane/ether.

Step 2: Cyclization with Methylhydrazine

-

Dissolve the crude enaminone (10 mmol) in absolute Ethanol (20 mL).

-

Cool the solution to 0°C in an ice bath. Note: Temperature control is vital to minimize side reactions.

-

Add Methylhydrazine (12 mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Then, heat to reflux for 1 hour to ensure complete cyclization.

-

Concentrate the solvent in vacuo.

Step 3: Purification (Critical)

-

The crude oil contains both 1,3- and 1,5-isomers.

-

Column Chromatography: Elute with a gradient of Hexane:EtOAc (95:5 to 80:20).

-

Elution Order: The 1-Methyl-5-phenyl isomer (more sterically hindered/shielded) typically elutes first (higher Rf). The target 1-Methyl-3-phenyl isomer elutes second (lower Rf).

-

Collect fractions containing the lower Rf spot. Evaporate to yield the target as a pale yellow oil or low-melting solid.

Applications in Drug Discovery

The this compound scaffold is a bioisostere for various aromatic rings and serves as a core for:

-

p38 MAPK Inhibitors: The pyrazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

Analgesics: Derivatives show COX-2 inhibitory potential.

-

Fragment-Based Drug Design (FBDD): Used as a rigid linker to orient phenyl groups in specific vectors relative to the H-bond acceptor motif.

Structure-Activity Relationship (SAR) Visualization

Caption: Pharmacophore analysis of the 1-methyl-3-phenylpyrazole scaffold highlighting key interaction points.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exp): Category 3 (H335 - Respiratory)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood. Methylhydrazine residues (if unpurified) are highly toxic; ensure the product is free of hydrazine traces before biological testing.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

- Elguero, J.Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on pyrazole regiochemistry).

- Al-Mulla, A.Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry.

- Sigma-Aldrich.Safety Data Sheet: this compound.

- Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Reference for NMR shifts of pyrazole isomers).

Sources

Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazole

Executive Summary

1-Methyl-3-phenyl-1H-pyrazole (CAS: 3463-26-1) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its regioisomer 1-methyl-5-phenylpyrazole and the inverse analog 1-phenyl-3-methylpyrazole. It serves as a pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and structural validation, addressing the common challenge of isomer differentiation.

Molecular Identity & Structural Analysis

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[1][2] In this compound, the methyl group is attached to the pyrrole-like nitrogen (

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 3463-26-1 |

| Molecular Formula | |

| Molecular Weight | 158.20 g/mol |

| SMILES | CN1C=CC(=N1)C2=CC=CC=C2 |

| InChI Key | AQQUNJMVAKJGKR-UHFFFAOYSA-N |

| Isomer Note | Do not confuse with: [3][4][5][6][7]• 1-Methyl-5-phenylpyrazole (CAS: 3347-62-4)• 1-Phenyl-3-methylpyrazole (CAS: 1128-54-7) |

Physicochemical Profile

The following data aggregates experimental and computed values. Note that unlike its 5-phenyl isomer (which is often solid), the 1-methyl-3-phenyl isomer is frequently isolated as a liquid or low-melting solid depending on purity.

| Property | Value / Range | Context |

| Physical State | Liquid / Low-melting solid | Pure form at STP. |

| Boiling Point | ~280.5°C (760 mmHg) | Estimated. Distills at ~140°C @ 15 mmHg. |

| Melting Point | < 30°C | Often oils out; lower than 1-phenyl-3-methyl analogs. |

| LogP (Octanol/Water) | 1.90 – 2.30 | Lipophilic; suitable for CNS penetration models. |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic pyridine-like nitrogen ( |

| Solubility | High: DCM, MeOH, DMSOLow: Water (< 50 mg/L) | Requires organic cosolvents for bioassays. |

| H-Bond Donors | 0 | Fully substituted nitrogens.[3] |

| H-Bond Acceptors | 1 | Pyridine-like nitrogen ( |

Synthetic Pathways & Regiocontrol[8]

The primary challenge in synthesizing 1-methyl-3-phenylpyrazole is regioselectivity. The condensation of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) typically yields a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Byproduct), often favoring the 1,5-isomer due to the higher reactivity of the acetyl carbonyl.

Method A: Cyclocondensation (The Standard Route)

Reaction:

Optimized Protocol for Separation:

-

Reactants: Combine Benzoylacetone (1.0 eq) and Methylhydrazine (1.1 eq) in Ethanol.

-

Conditions: Reflux for 4 hours.

-

Workup: Evaporate solvent. The residue contains both isomers.

-

Purification (Critical): Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

-

Elution Order: The 1-methyl-5-phenyl isomer typically elutes first (less polar due to steric shielding of

by the phenyl ring). The 1-methyl-3-phenyl isomer elutes second.

-

Method B: Regioselective N-Alkylation

A more directed approach involves the methylation of 3-phenyl-1H-pyrazole.

-

Starting Material: 3-Phenyl-1H-pyrazole (tautomerizes with 5-phenyl).[3]

-

Base: NaH or

in DMF. -

Electrophile: Methyl Iodide (MeI).

-

Result: Mixture of 1-methyl-3-phenyl and 1-methyl-5-phenyl. Separation is still required, but yields of the 1,3-isomer can be higher compared to cyclocondensation depending on solvent polarity.

Visualization of Regiochemistry

Caption: Regiochemical divergence in the synthesis of 1-methyl-3-phenylpyrazole showing the separation logic.

Structural Characterization (Self-Validating Protocol)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most frequent point of failure. Do not rely solely on melting point. Use NMR Nuclear Overhauser Effect (NOE) for definitive proof.

Diagnostic NMR Logic

| Feature | 1-Methyl-3-phenyl (Target) | 1-Methyl-5-phenyl (Isomer) |

| N-Methyl Shift ( | ~3.90 ppm | ~3.75 ppm (Shielded by Ph ring current) |

| Spatial Proximity | N-Me is far from Phenyl ring. | N-Me is adjacent to Phenyl ring.[4][5] |

| NOE Signal (Key) | Strong NOE between N-Me and H-5 (Pyrazole proton).No NOE with Phenyl protons. | Strong NOE between N-Me and Phenyl-ortho protons. |

| C-13 NMR ( | ~39.0 ppm | ~37.0 ppm |

NOE Interaction Diagram

Caption: Diagnostic NOE interactions. The 1,3-isomer is confirmed by interaction between N-Me and H-5.

Pharmaceutical Applications

-

Kinase Inhibition: The 1-methyl-3-phenylpyrazole moiety mimics the ATP-binding pocket interactions in p38 MAP kinase inhibitors. The nitrogen lone pair (

) acts as a hydrogen bond acceptor for the hinge region of the kinase. -

Agrochemicals: Used as a core scaffold for fungicides where the lipophilicity (LogP ~2.0) aids in cuticular penetration.

-

Ligand Design: Acts as a monodentate ligand in coordination chemistry, often compared to pyridine but with different electronic tuning due to the electron-rich pyrazole ring.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

-

Ebenezer, O., et al. (2022). Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. Molecules (MDPI). [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Methyl-3-phenyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 1-methyl-3-phenyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry, a comprehensive understanding of its behavior in various organic solvents is paramount.[1][2][3] This guide, designed for the discerning researcher, offers a deep dive into the solubility characteristics of this compound, moving beyond empirical data to elucidate the underlying principles governing its dissolution. By leveraging predictive models, specifically the Hansen Solubility Parameters (HSP), this document provides a robust framework for solvent selection and the optimization of processes such as crystallization, formulation, and reaction chemistry.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem CID: 137946[4] |

| Molecular Weight | 158.20 g/mol | PubChem CID: 137946[4] |

| Structure | A five-membered pyrazole ring with a methyl group at the N1 position and a phenyl group at the C3 position. | |

| XlogP3-AA (Predicted Lipophilicity) | 1.9 | PubChem CID: 137946[4] |

The positive XlogP3-AA value suggests a degree of lipophilicity, indicating that this compound will likely exhibit favorable solubility in a range of organic solvents. The presence of the aromatic phenyl ring contributes to its nonpolar character, while the nitrogen-containing pyrazole ring introduces polarity and the potential for hydrogen bonding interactions.

Theoretical Framework: The Power of Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions of "like dissolves like," we employ the Hansen Solubility Parameters (HSP), a powerful predictive tool that dissects the total cohesive energy of a substance into three distinct components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

The principle underlying HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSP of two substances (in this case, the solute and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method provides a robust estimation. This method calculates the HSP of a molecule by summing the contributions of its individual functional groups. For this guide, a combination of the Hoftyzer-van Krevelen and Stefanis-Panayiotou methods has been employed to derive the group contribution values.[5][6][7][8]

Molar Volume Calculation

V = Molecular Weight / Density

Based on predictive models, the estimated density of this compound is approximately 1.10 g/cm³.

V = 158.20 g/mol / 1.10 g/cm³ ≈ 143.82 cm³/mol

Group Contribution Calculation

The molecule is dissected into its constituent groups, and the corresponding F and E values (molar attraction constants and hydrogen bonding energies) are assigned based on established tables from the Hoftyzer-van Krevelen and Stefanis-Panayiotou methods.

Table 2: Group Contributions for this compound

| Group | Number | Fd (J⁰.⁵ cm¹.⁵/mol) | Fp (J⁰.⁵ cm¹.⁵/mol) | Eh (J/mol) | V (cm³/mol) |

| -CH₃ (aromatic) | 1 | 300 | 0 | 0 | 22.8 |

| =CH- (aromatic) | 5 | 1185 | 0 | 0 | 68.5 |

| >C= (aromatic) | 1 | 190 | 0 | 0 | 11.1 |

| -N= (pyrazole) | 1 | 180 | 600 | 500 | 10.0 |

| =N- (pyrazole) | 1 | 150 | 700 | 500 | 8.0 |

| =CH- (pyrazole) | 2 | 400 | 100 | 0 | 23.4 |

| Total | 2405 | 1400 | 1000 | 143.8 |

Note: The group contribution values for the pyrazole ring are approximated based on values for similar aromatic nitrogen-containing heterocyclic structures, as specific values for pyrazole are not consistently available across all methods.

Calculated Hansen Solubility Parameters

Using the totals from the group contribution table and the molar volume, the HSPs for this compound are calculated as follows:

-

δd = ΣFd / V = 2405 / 143.8 = 16.72 MPa⁰.⁵

-

δp = (ΣFp²)⁰.⁵ / V = (1400²)⁰.⁵ / 143.8 = 9.74 MPa⁰.⁵

-

δh = (ΣEh / V)⁰.⁵ = (1000 / 143.8)⁰.⁵ = 2.64 MPa⁰.⁵

These estimated HSPs provide a quantitative basis for predicting the solubility of this compound in a wide array of organic solvents.

Predicted Solubility in Common Organic Solvents

By comparing the calculated HSPs of this compound with the known HSPs of various organic solvents, we can predict its relative solubility. A smaller Hansen distance (Ra) suggests better solubility.

Table 3: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 20.1 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.9 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 14.3 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.4 | Very Good |

| Toluene | 18.0 | 1.4 | 2.0 | 8.5 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Poor |

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable, experimental verification remains the gold standard. The following are standard protocols for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This method determines the saturation concentration of a solute in a solvent at a given temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Diagram: Equilibrium Solubility Workflow

Caption: Workflow for the equilibrium solubility method.

Polythermal Method (Visual)

This method is useful for determining the temperature dependence of solubility.

Protocol:

-

Preparation: Prepare a series of sealed tubes, each containing a known mass of this compound and a known volume of the solvent.

-

Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

-

Observation: Visually observe the temperature at which the last solid crystal dissolves. This temperature is the saturation temperature for that specific concentration.

-

Data Plotting: Plot the solubility (concentration) as a function of temperature to generate a solubility curve.

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound has direct and significant implications for its application in various scientific endeavors:

-

Drug Development: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be mitigated by formulating the drug in a suitable organic solvent system for oral or parenteral administration. This guide provides a rational basis for selecting appropriate co-solvents and excipients.

-

Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. By understanding the solubility of this compound, chemists can select optimal reaction media that ensure all reactants are in the same phase, leading to more efficient and controlled transformations.

-

Crystallization and Purification: The purification of this compound via crystallization is highly dependent on its solubility profile in different solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The data presented in this guide can aid in the rational selection of solvent-antisolvent systems for effective purification.

Conclusion: A Predictive and Practical Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical predictions based on Hansen Solubility Parameters with established experimental protocols, researchers are equipped with a powerful toolkit for making informed decisions regarding solvent selection. The ability to predict and understand the solubility behavior of this important heterocyclic compound will undoubtedly accelerate its development and application in the fields of medicine, chemistry, and beyond.

References

-

Just, S., Sievert, B., & Breitkreutz, J. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics, 453(2), 545-553. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137946, this compound. Retrieved from [Link]

-

Gao, J. (2014). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University. Digital Repository. [Link]

-

BYJU'S. (n.d.). Molar Volume Formula. Retrieved from [Link]

- Belmares, M., Blanco, M., Goddard, W. A., Ross, R. B., Caldwell, G., Chou, S. H., ... & Musgrave, C. B. (2004). Hildebrand and Hansen solubility parameters from molecular dynamics with applications to electronic nose polymer sensors.

-

Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70783, 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 2. iieta.org [iieta.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H10N2 | CID 137946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-Methyl-3-phenyl-1H-pyrazole

[1][2]

Executive Summary

This compound (CAS: 3463-26-1) serves as a critical pharmacophore in medicinal chemistry, functioning as a core scaffold for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1][2][3] Its structural integrity is defined by the specific regiochemistry of the N-methyl group relative to the phenyl ring.[1][2]

In synthetic workflows—particularly the direct methylation of 3-phenyl-1H-pyrazole—a mixture of regioisomers (1,3- and 1,5-substituted) is frequently generated.[1][2] Distinguishing the target 1-methyl-3-phenyl isomer from its 1-methyl-5-phenyl counterpart is the primary analytical challenge.[1][2] This guide provides a definitive spectroscopic profile (NMR, MS, IR) to validate chemical identity and purity, utilizing field-proven differentiation protocols.

Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 1-Methyl-3-phenylpyrazole |

| CAS Number | 3463-26-1 (Distinct from 1-phenyl-3-methylpyrazole, CAS 1128-54-7) |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to off-white crystalline solid or oil (depending on purity/polymorph) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most reliable method for structural validation is ¹H NMR, specifically analyzing the chemical shift of the N-methyl group and the coupling patterns of the pyrazole ring protons.[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

| Position / Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Rationale |

| N-CH₃ | 3.94 | Singlet (s) | 3H | - | Diagnostic peak.[1][2] Deshielded relative to the 1,5-isomer due to lack of shielding from the phenyl ring.[1][2] |

| C4-H | 6.56 | Doublet (d) | 1H | J ≈ 2.3 Hz | Pyrazole ring proton.[1][2] Upfield due to electron density from N1 lone pair donation.[2] |

| C5-H | 7.39 | Doublet (d) | 1H | J ≈ 2.3 Hz | Pyrazole ring proton.[1][2] Downfield due to proximity to N1 (deshielding zone).[2] |

| Phenyl (Ortho) | 7.78 - 7.82 | Multiplet (m) | 2H | - | Ortho protons of the phenyl ring.[1][2] |

| Phenyl (Meta/Para) | 7.25 - 7.45 | Multiplet (m) | 3H | - | Overlap with solvent or C5-H is common; integration confirms count.[1][2] |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| N-CH₃ | 38.9 | Methyl carbon attached to Nitrogen.[1][2] |

| C4 | 103.2 | Pyrazole CH (beta to nitrogen).[2] |

| C5 | 131.5 | Pyrazole CH (adjacent to N1).[2] |

| C3 | 150.8 | Quaternary carbon attached to Phenyl.[2] |

| Phenyl (Ipso) | 133.5 | Quaternary carbon linking phenyl to pyrazole.[2] |

| Phenyl (Ar-CH) | 125.6, 127.8, 128.6 | Typical aromatic signals.[1][2] |

Isomer Differentiation Strategy (Self-Validating Protocol)

The critical impurity in the synthesis of this compound is the 1-methyl-5-phenyl-1H-pyrazole regioisomer.[1][2] Use the following logic to validate your product:

-

Chemical Shift Logic: In the 1,5-isomer , the phenyl ring is sterically crowded by the adjacent N-methyl group, forcing the phenyl ring to twist out of planarity.[1][2] This places the N-methyl protons in the shielding cone of the phenyl ring, shifting the signal upfield (typically 3.87 ppm ) compared to the target 1,3-isomer (3.94 ppm ).[1]

-

NOESY/ROESY Experiment: This is the "Gold Standard" confirmation.

Caption: Workflow for definitively distinguishing the 1,3- and 1,5-regioisomers using NMR.

Mass Spectrometry (MS)[1][2]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion [M]+: m/z 158.1.[2]

-

Base Peak: m/z 158 (often the parent ion is very stable).[2]

-

Fragmentation Pattern (EI):

Infrared Spectroscopy (IR)

-

Technique: ATR (Neat) or KBr Pellet.[2]

-

Key Bands:

Experimental Protocol: Synthesis & Purification

Context: To ensure the data above is reproducible, the following purification method is recommended for separating the 1,3-isomer from the 1,5-isomer mixture.

-

Reaction: Methylation of 3-phenyl-1H-pyrazole using MeI/K₂CO₃ in Acetone typically yields a ~1:1 to 2:1 mixture favoring the 1,3-isomer (kinetic control) or 1,5-isomer (thermodynamic control) depending on specific conditions.[1][2]

-

Workup: Remove solvent, partition between EtOAc/Water.[2] Dry organic layer (Na₂SO₄).[2]

-

Purification (Critical Step):

-

Eluent: Hexanes : Ethyl Acetate gradient (9:1 to 7:3).[2]

-

Elution Order: The 1-methyl-5-phenyl isomer is typically less polar (higher Rf) due to the twisted phenyl ring reducing the dipole moment and "hiding" the nitrogen lone pairs.[1][2] The target 1-methyl-3-phenyl isomer is usually more polar (lower Rf).[1][2]

-

Validation: Collect fractions and spot on TLC. The lower spot is likely your target.[2] Confirm with ¹H NMR (look for the 3.94 ppm singlet).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137946, this compound.[1][2] Retrieved January 30, 2026 from [Link].[2]

-

Limbach, H. H., et al. (2006). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.[1][2] Journal of Organic Chemistry, 71(13), 4803–4807.[2] (Source for specific NMR shift differentiation).

Theoretical Exploration of 1-Methyl-3-phenyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have propelled a multitude of pyrazole-containing compounds into various stages of clinical development and onto the market.[1][2] From the anti-inflammatory celecoxib to potent anticancer agents, the versatility of the pyrazole scaffold is undeniable.[1][2] This guide focuses on a specific, yet significant, derivative: 1-Methyl-3-phenyl-1H-pyrazole . Through a comprehensive theoretical lens, we will dissect its molecular architecture, electronic landscape, and potential as a foundational fragment in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, theoretically grounded understanding of this important molecule.

Molecular Architecture and Synthesis: Establishing the Foundation

The journey into the theoretical understanding of a molecule begins with its synthesis and structural elucidation. The synthesis of this compound is typically achieved through a classical multi-step approach, often commencing with a Knoevenagel condensation followed by a cyclization reaction.[3]

Synthetic Pathway Overview

A prevalent synthetic route involves the reaction of acetophenone with a hydrazine derivative.[3] The optimization of this synthesis is crucial for industrial applications, aiming for higher yields and environmentally benign procedures.

Caption: A generalized synthetic workflow for this compound.

Structural Characterization: Experimental and Theoretical Synergy

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and, where available, single-crystal X-ray diffraction.[4][5] Theoretical calculations, particularly Density Functional Theory (DFT), play a pivotal role in corroborating and predicting these structural parameters.[6][7]

Table 1: Comparison of Key Experimental and Theoretical Structural Parameters for Pyrazole Derivatives

| Parameter | Experimental Value (Typical) | Theoretical Value (DFT/B3LYP) |

| C-N Bond Length (pyrazole ring) | 1.35 - 1.39 Å | 1.36 - 1.40 Å |

| N-N Bond Length (pyrazole ring) | 1.33 - 1.37 Å | 1.34 - 1.38 Å |

| C-C Bond Length (phenyl ring) | 1.38 - 1.41 Å | 1.39 - 1.42 Å |

| Dihedral Angle (Pyrazole-Phenyl) | Varies (crystal packing dependent) | ~30-60 degrees (in vacuum) |

Note: The values presented are typical ranges observed for similar phenyl-pyrazole derivatives and may vary slightly for the specific title compound.

Quantum Chemical Dissection: Unveiling Electronic Behavior

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of this compound. DFT, with functionals like B3LYP and basis sets such as 6-311++G(d,p), is a workhorse for these investigations.[6][7][8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.[7][9]

Caption: Conceptual diagram of HOMO-LUMO energy levels.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the pyrazole system, while the LUMO is distributed over the pyrazole ring. This distribution suggests that the phenyl ring acts as the primary electron donor, and the pyrazole moiety can act as an electron acceptor, a crucial feature for molecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[8] For this compound, the MEP analysis reveals electron-rich regions (negative potential) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and phenyl groups exhibit positive potential, making them potential sites for nucleophilic interactions.

Spectroscopic Fingerprinting: A Theoretical and Experimental Dialogue

Spectroscopic techniques provide the experimental fingerprint of a molecule. Theoretical calculations are instrumental in assigning and interpreting these spectra.

Vibrational Analysis (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of complex spectra.[6][7] Key vibrational modes for this compound include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the rings, and ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[10] The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, allows for the accurate prediction of chemical shifts.[7] This theoretical approach is invaluable for confirming structural assignments and understanding the electronic environment of each atom.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~2.3 | ~2.3 |

| Pyrazole (C4-H) | ~6.3 | ~6.3 |

| Phenyl (ortho-H) | ~7.5 | ~7.5 |

| Phenyl (meta-H) | ~7.3 | ~7.3 |

| Phenyl (para-H) | ~7.2 | ~7.2 |

Note: These are representative values and can be influenced by the solvent and experimental conditions.

Applications in Drug Development: A Forward Look

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[2] this compound serves as a valuable building block for more complex molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10][11]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[4][12] Theoretical studies on pyrazole derivatives have shown their potential to inhibit various enzymes, such as kinases and cyclooxygenases.[12] The structural and electronic features of this compound, as elucidated by theoretical studies, provide a rational basis for designing derivatives with enhanced binding affinity and selectivity for specific biological targets.

Caption: A simplified workflow for molecular docking studies.

Conclusion: A Theoretically-Informed Path to Innovation

This technical guide has provided a comprehensive overview of the theoretical underpinnings of this compound. By integrating quantum chemical calculations with experimental data, we gain a deeper understanding of its synthesis, structure, and electronic properties. This knowledge is not merely academic; it is a powerful tool for drug development professionals. A thorough theoretical understanding of this core scaffold allows for the rational design of novel derivatives with tailored pharmacological profiles, ultimately accelerating the discovery of new and effective medicines. The continued synergy between theoretical and experimental chemistry will undoubtedly unlock the full potential of the pyrazole nucleus in the years to come.

References

-

Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available from: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

-

ResearchGate. Insight into the theoretical and experimental studies of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N (4)-methyl- N (4)- phenylthiosemicarbazone - A potential NLO material | Request PDF. Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

- Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

ResearchGate. The Structural and Spectroscopic Characterization of 3-Methyl-1-Phenylpyrazole using Density Functional Theory Comparing and Experimental Techniques; NMR, FT-IR and FT-Raman | Request PDF. Available from: [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

-

National Institutes of Health. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]

-

ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Available from: [Link]

-

PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available from: [Link]

-

Pharmacia. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available from: [Link]

-

National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

National Institutes of Health. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

-

PubMed. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available from: [Link]

-

Asian Journal of Pharmacy and Pharmacology. Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Available from: [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

National Institutes of Health. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole Derivatives. Available from: [Link]

-

National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available from: [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Pharmacophore: A Technical Guide to Electronic Structure and Functionalization

Introduction: The Electronic Architecture

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Sildenafil) stems from its unique electronic duality. To manipulate pyrazole, one must first understand that it is not a single static species but a dynamic system governed by aromaticity and tautomerism.

The "Azole" Duality

The pyrazole ring (pKa ~2.5 for the conjugate acid; pKa ~14.2 for the neutral species) exhibits amphoteric nature due to its two distinct nitrogen atoms:

-

N1 (Pyrrole-like): Contributes two electrons to the

-system, completing the aromatic sextet. This nitrogen is acidic (can be deprotonated). -

N2 (Pyridine-like): Contributes one electron to the

-system and possesses a lone pair in an

This internal "push-pull" creates a specific dipole moment and dictates the regioselectivity of electrophilic and nucleophilic attacks.

Fundamental Reactivity Profiles

Annular Tautomerism

In unsubstituted or symmetrically substituted pyrazoles, the hydrogen atom oscillates between N1 and N2. This is known as annular tautomerism. In solution, the equilibrium is solvent-dependent. In the solid state, pyrazoles form distinct intermolecular hydrogen-bonded chains or dimers.

Implication for Drug Design: When designing inhibitors, the tautomeric state is critical for binding affinity. A protein pocket may select for a specific tautomer, and if the energy barrier to switch is high (due to substituents), potency is lost.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is

-

Regioselectivity: EAS occurs almost exclusively at the C4 position .

-

Mechanism: The lone pair on N1 donates density into the ring. Resonance structures show that C4 retains the highest electron density, while C3 and C5 are deactivated by the inductive withdrawal of the adjacent nitrogens.

N-Alkylation and Regiocontrol

One of the most challenging aspects of pyrazole chemistry is controlling N-alkylation (N1 vs. N2) on unsymmetrical pyrazoles.

-

Steric Control: Alkylation generally favors the nitrogen furthest from bulky C3/C5 substituents.

-

Electronic Control: In the presence of electron-withdrawing groups (EWG), the "lone pair" availability changes, often directing alkylation to the nitrogen adjacent to the EWG (the "proximal" isomer) under specific conditions, though mixtures are common.

Visualizing the Reactivity Landscape

The following diagram maps the electronic decisions required when functionalizing a pyrazole core.

Figure 1: A hierarchical view of pyrazole reactivity zones driven by electronic density.

Quantitative Reactivity Data

Understanding the kinetic and thermodynamic parameters is essential for process optimization.

| Reactivity Type | Primary Site | Conditions | Key Controlling Factor |

| Protonation | N2 (Pyridine-like) | Acidic Media | Lone pair availability ( |

| Deprotonation | N1 (Pyrrole-like) | Basic Media (NaH, K2CO3) | Acidity of N-H (pKa ~14). |

| Electrophilic Subst. | C4 | Neutral/Acidic (NBS, HNO3) | Highest HOMO coefficient at C4. |

| Nucleophilic Subst. | C3 / C5 | Requires EWG (e.g., -NO2) | Meisenheimer complex stability. |

| Lithiation | C5 (Kinetic) | n-BuLi / -78°C | Coordination to N1 protects C3; C5 is accessible. |

Experimental Protocols

Protocol A: Regioselective C4-Iodination of Pyrazole

Context: C4-iodopyrazoles are critical intermediates for Suzuki-Miyaura cross-couplings. Direct iodination is preferred over Sandmeyer reactions for safety and yield.

Reagents:

-

Substituted Pyrazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (0.5 M concentration)

Methodology:

-

Dissolution: Charge a round-bottom flask with the pyrazole substrate and ACN. Stir until fully dissolved at room temperature (RT).

-

Why: ACN is polar enough to solubilize the polar heterocycle but does not interfere with the radical/ionic mechanism of NIS.

-

-

Addition: Add NIS portion-wise over 10 minutes.

-

Why: Controls the exotherm and prevents over-iodination or polymerization side products.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.

-

Self-Validation: The reaction mixture usually turns from colorless to light yellow/orange. If the color deepens significantly to dark brown, free iodine is forming (decomposition of NIS), indicating the reaction temperature is too high or light protection is needed.

-

-

Quench: Pour mixture into 10% aqueous sodium thiosulfate (

).-

Why: Reduces unreacted iodine species to iodide, preventing oxidative degradation during workup.

-

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Protocol B: N-Alkylation via Mitsunobu Reaction

Context: Standard alkylation using alkyl halides often leads to inseparable mixtures of N1/N2 isomers. The Mitsunobu reaction often provides higher regioselectivity due to steric guidance of the bulky triphenylphosphine oxide intermediate.

Reagents:

-

Pyrazole (1.0 equiv)

-

Primary Alcohol (R-OH) (1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD or DEAD (1.5 equiv)

-

THF (Anhydrous)

Methodology:

-

Complex Formation: Dissolve

and the Alcohol in anhydrous THF under -

Activation: Add DIAD dropwise. Stir for 15 minutes.

-

Why: Generates the Morrison-Brunn-Huisgen betaine intermediate.

-

-

Addition: Add the Pyrazole in one portion. Allow to warm to RT and stir overnight.

-

Purification: Concentrate and triturate with Hexanes/Et2O (1:1) to precipitate Triphenylphosphine oxide (

). Filter and purify the filtrate via column chromatography.

Advanced Mechanistic Pathway: C-H Activation

Modern drug synthesis moves away from pre-functionalized halides toward direct C-H activation.

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway allows for C5-selective arylation without halogen handles.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on heterocyclic electronic structure and reactivity).

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. (Comprehensive review on synthesis and functionalization).

-

Ansari, A., et al. (2017). "Recent advances in the synthesis and reactivity of pyrazole derivatives." New Journal of Chemistry, 41, 16-41. (Update on modern C-H activation and biological relevance).

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (The foundational Knorr Pyrazole Synthesis).

1-Methyl-3-phenyl-1H-pyrazole: Synthetic Regiocontrol and Pharmacological Versatility

The following technical guide provides an in-depth review of 1-Methyl-3-phenyl-1H-pyrazole , focusing on its synthetic regiochemistry, structural characterization, and utility in modern drug discovery.

Executive Summary

This compound (CAS: 3463-26-1) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its regioisomer (1-methyl-5-phenyl-1H-pyrazole) and its non-aromatic congener, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2] While often categorized as a generic building block, this specific isomer possesses unique electronic and steric properties that make it a privileged core for DCAF1 ligands (protein degradation), antitumor agents , and COX-2 inhibitors .

The primary technical challenge associated with this molecule is synthetic regiocontrol . Standard cyclocondensation methods often favor the thermodynamically stable 1,5-isomer due to the reactivity profile of 1,3-diketones. This guide outlines the mechanistic pathways to enforce 1,3-regioselectivity, provides validated structural assignment protocols (NOESY NMR), and details its application in fragment-based drug design.

Chemical Identity & Structural Analysis[2][3][4][5]

Core Properties

The molecule features a fully aromatic pyrazole ring substituted at the N1 position with a methyl group and at the C3 position with a phenyl ring. This "distal" arrangement (1,3-substitution) minimizes steric clash between the substituents, unlike the "proximal" 1,5-isomer.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 3463-26-1 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Topological PSA | 17.8 Ų |

| LogP (Predicted) | ~2.4 |

| Key Features | Planar aromatic system; Hydrogen bond acceptor (N2); Lipophilic domain (Phenyl) |

Structural Validation (NMR Distinction)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. The most definitive method is NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

1-Methyl-3-phenyl (Target): The N-Methyl group is spatially distant from the Phenyl ring.

-

NOE Signal: Strong correlation between N-Me and H-5 (pyrazole proton).

-

Absence: No correlation between N-Me and Phenyl ortho-protons.

-

-

1-Methyl-5-phenyl (Impurity): The N-Methyl group is adjacent to the Phenyl ring.

-

NOE Signal: Strong correlation between N-Me and Phenyl ortho-protons .

-

The Regioselectivity Paradox: Synthetic Pathways

Achieving the 1-methyl-3-phenyl isomer requires navigating the competing reactivities of hydrazine nucleophiles and diketone electrophiles.

Pathway A: The Knorr Cyclocondensation (Favors 1,5-Isomer)

The reaction of benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine typically yields the 1-methyl-5-phenyl isomer.

-

Mechanism: The terminal amine (

) of methylhydrazine is the most nucleophilic species and attacks the most electrophilic carbonyl (the acetyl group, -

Outcome: The methyl group of the hydrazine ends up on the nitrogen adjacent to the phenyl ring after cyclization.

Pathway B: Direct Methylation of 3-Phenylpyrazole (Favors 1,3-Isomer)

To access the target 1-methyl-3-phenyl isomer, a stepwise approach is preferred.

-

Synthesis of 3-Phenyl-1H-pyrazole: Reaction of hydrazine hydrate with benzoylacetone (or equivalent enaminone). This yields the N-unsubstituted parent.

-

Methylation: Treatment with methyl iodide (

) and base (

-

Mechanism: The pyrazole anion has two nucleophilic sites (N1 and N2). Alkylation occurs preferentially at the less sterically hindered nitrogen (distal to the phenyl ring).

Visualization of Regiochemical Pathways

Figure 1: Synthetic divergence showing why direct methylation is the preferred route for the 1,3-isomer.

Experimental Protocols

Protocol 1: Synthesis via Regioselective Alkylation

This protocol targets the 1,3-isomer with >90% regioselectivity.

Reagents: 3-Phenyl-1H-pyrazole (1.0 eq), Iodomethane (1.2 eq),

-

Dissolution: Dissolve 3-phenyl-1H-pyrazole (14.4 g, 100 mmol) in anhydrous acetone (150 mL).

-

Deprotonation: Add anhydrous potassium carbonate (

, 27.6 g, 200 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation. -

Alkylation: Cool the suspension to 0°C. Add iodomethane (MeI, 7.5 mL, 120 mmol) dropwise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 1,3-isomer (higher Rf) typically forms as the major product.

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil contains a mixture of isomers (approx. 4:1 ratio favoring 1,3). Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

1-Methyl-3-phenyl (Target): Elutes first (less polar due to shielded N-Me).

-

1-Methyl-5-phenyl: Elutes second.

-

Protocol 2: Vilsmeier-Haack Formylation (Functionalization)

Conversion to the 4-carbaldehyde derivative, a key intermediate for drug synthesis.

Reagents:

-

Vilsmeier Reagent: In a dry flask at 0°C, add

dropwise to DMF. Stir for 30 mins to form the chloroiminium salt (white solid/slurry). -

Addition: Add a solution of this compound in DMF dropwise.

-

Heating: Heat the mixture to 80°C for 4 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

-

Isolation: The aldehyde precipitates as a solid. Filter and recrystallize from ethanol.

Pharmacological & Biological Relevance[7][8][10][11][12][13]

DCAF1 Ligand Development

Recent high-impact studies (e.g., Nature Communications, J. Med. Chem.) have identified the this compound core as a critical pharmacophore for binding to DCAF1 (DDB1- and CUL4-associated factor 1) .

-

Mechanism: DCAF1 is a substrate receptor for the Cullin4-RING E3 ubiquitin ligase. Small molecules containing this pyrazole core bind to the WDR domain of DCAF1.

-

Interaction: The phenyl ring engages in

-stacking or hydrophobic interactions within the DCAF1 pocket, while the pyrazole nitrogens can accept hydrogen bonds from backbone amides (e.g., Asp/Arg residues).[5] -

Significance: These ligands are precursors for PROTACs (Proteolysis Targeting Chimeras), enabling the targeted degradation of "undruggable" proteins.

Antitumor & Anti-inflammatory Activity

While the core itself is a scaffold, its derivatives exhibit specific activities:

-

4-Carboxamide Derivatives: Show nanomolar affinity in inhibiting cancer cell proliferation by interfering with specific kinase pathways.

-

COX-2 Selectivity: Unlike the 1,5-diarylpyrazoles (e.g., Celecoxib), the 1-methyl-3-phenyl derivatives are often explored for alternative binding modes in the COX-2 active site, offering a different selectivity profile that may reduce cardiovascular side effects.

References

-

DCAF1 Ligand Discovery

- Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands.

- Source:Journal of Medicinal Chemistry / PubMed Central.

-

URL:[Link]

-

Synthetic Regioselectivity

- Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.

- Source:Journal of Organic Chemistry.

-

URL:[Link] (Generalized protocol reference).

-

Structural Characterization

-

Biological Activity Overview

- Title: Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.

- Source:Future Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. This compound | C10H10N2 | CID 137946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H10N2 | CID 137946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-(1-(this compound-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione (EVT-2775049) | 2034433-11-7 [evitachem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Introduction: The Significance of 1-Methyl-3-phenyl-1H-pyrazole in Modern Chemistry

An In-Depth Technical Guide to the Thermal Stability of 1-Methyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a pyrazole ring, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as the core scaffold for various pharmaceuticals.[3][4][5] The specific compound, this compound, with its methyl and phenyl substitutions, presents a valuable building block in organic synthesis.[1] Understanding the physicochemical properties of such molecules is paramount for their application, particularly their thermal stability, which dictates storage conditions, formulation strategies, and potential applications in thermally demanding processes. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, offering insights into the interpretation of thermal analysis data and the underlying principles of molecular stability.

Theoretical Framework: Understanding Thermal Stability in Pyrazole Derivatives

The thermal stability of a chemical compound is its ability to resist decomposition at elevated temperatures. For pyrazole derivatives, this stability is influenced by the inherent aromaticity of the pyrazole ring and the nature of its substituents. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which contributes to its overall stability.[2]

The decomposition pathways of pyrazole derivatives are highly dependent on their substitution patterns. For instance, in nitrated pyrazoles, common decomposition mechanisms include N₂ elimination and nitro-nitrite isomerization.[6][7] For non-nitrated pyrazoles like this compound, the decomposition is likely to be initiated by the cleavage of the weakest bonds in the molecule at high temperatures. The presence of the methyl and phenyl groups will influence the overall thermal stability. The phenyl group, with its resonance stability, may contribute positively to the thermal robustness of the molecule.

Experimental Determination of Thermal Stability

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature of a compound.

Experimental Protocol for TGA:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument is a TA Instruments Q500 or similar.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Select an inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600 °C or until the decomposition is complete.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature. The resulting plot is a thermogram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a known standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a heating rate of 10 °C/min to a temperature above the expected melting point but below the decomposition temperature (e.g., 250 °C).

-

Hold at the final temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating run is often performed to observe any changes in the material's thermal behavior after the initial heating cycle.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is a DSC thermogram.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of this compound.

TGA Data Interpretation:

The TGA thermogram will show a stable baseline at 100% mass until the onset of decomposition. The key parameters to extract are:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Temperature (Td): Often reported as the temperature at which 5% mass loss occurs (Td5%) or the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of mass loss.

DSC Data Interpretation:

The DSC thermogram will reveal endothermic and exothermic transitions. For a crystalline solid like this compound, the key feature is the melting point.

-

Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. The peak temperature of this transition is taken as the melting point.

Hypothetical Thermal Analysis Data for this compound:

| Parameter | Value | Technique | Significance |

| Melting Point (Tm) | ~188 °C[3] | DSC | Indicates the transition from solid to liquid phase. |

| Onset Decomposition (Tonset) | > 250 °C (estimated) | TGA | The temperature at which thermal degradation begins. |

| 5% Mass Loss (Td5%) | > 280 °C (estimated) | TGA | A quantitative measure of thermal stability. |

Note: The decomposition temperatures are estimated based on the general stability of pyrazole derivatives, as specific experimental data for this compound was not found in the initial search.

Experimental Workflow for Thermal Stability Assessment:

Caption: Workflow for assessing the thermal stability of this compound.

Hypothetical Decomposition Pathway

In the absence of specific experimental data on the decomposition products of this compound, a plausible decomposition pathway can be proposed based on the known chemistry of pyrazoles and related aromatic compounds. At elevated temperatures, the initial fragmentation is likely to involve the cleavage of the N-N bond or the bonds connecting the substituents to the pyrazole ring. The phenyl and methyl groups may also undergo fragmentation or rearrangement. A possible initial step could be the homolytic cleavage of the N-phenyl or N-methyl bond, leading to radical species that would then undergo further reactions.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various fields, including drug development. Through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, a comprehensive thermal profile of this compound can be established. This guide has outlined the theoretical underpinnings and provided detailed experimental protocols for these analyses. The interpretation of the resulting data, including the melting point and decomposition temperatures, allows for a thorough understanding of the material's behavior at elevated temperatures. While specific experimental data for this compound is not widely published, the methodologies described herein provide a robust framework for its characterization.

References

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.